molecular formula C23H16Cl4N2 B10930874 3,5-bis(3,4-dichlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10930874
M. Wt: 462.2 g/mol
InChI Key: HISOVVNEHDWEBC-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of two dichlorophenyl groups and a methylbenzyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the dichlorophenyl groups: This can be done through electrophilic aromatic substitution reactions.

    Attachment of the methylbenzyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may convert the dichlorophenyl groups to less chlorinated or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the methylbenzyl group.

    3,5-bis(4-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole: Has fewer chlorine atoms.

    1-(2-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks chlorine atoms.

Uniqueness

The presence of both dichlorophenyl groups and a methylbenzyl group in 3,5-bis(3,4-dichlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinities.

For detailed and specific information, consulting specialized chemical databases or scientific literature is recommended.

Properties

Molecular Formula

C23H16Cl4N2

Molecular Weight

462.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H16Cl4N2/c1-14-4-2-3-5-17(14)13-29-23(16-7-9-19(25)21(27)11-16)12-22(28-29)15-6-8-18(24)20(26)10-15/h2-12H,13H2,1H3

InChI Key

HISOVVNEHDWEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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